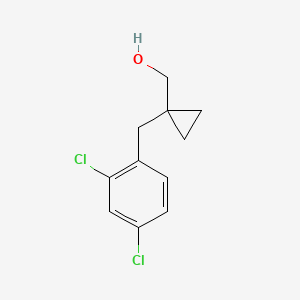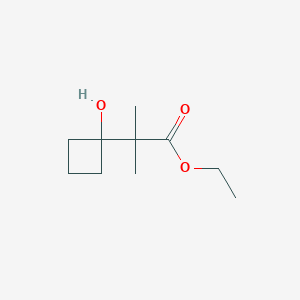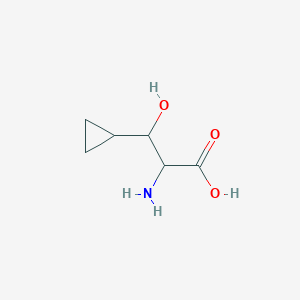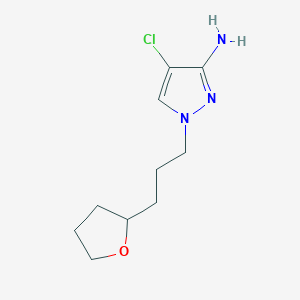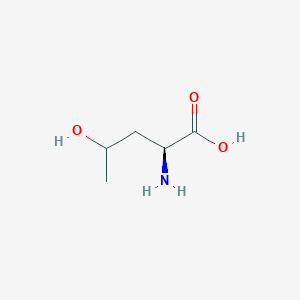
4-(Difluoromethyl)pyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C6H4ClF2NO2S and a molecular weight of 227.62 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to the pyridine ring, along with a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(difluoromethyl)pyridine with chlorosulfonic acid under controlled conditions . The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of 4-(Difluoromethyl)pyridine-2-sulfonyl chloride may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process may include steps such as purification and crystallization to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and other derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical transformations and modifications of biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Difluoromethyl 2-pyridyl sulfone: This compound is similar in structure but contains a sulfone group instead of a sulfonyl chloride group.
Pyridine-3-sulfonyl chloride: This compound has a similar sulfonyl chloride group but is attached to a different position on the pyridine ring.
Uniqueness
4-(Difluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of both the difluoromethyl group and the sulfonyl chloride group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it valuable in various chemical and biological applications .
Propiedades
Fórmula molecular |
C6H4ClF2NO2S |
|---|---|
Peso molecular |
227.62 g/mol |
Nombre IUPAC |
4-(difluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-13(11,12)5-3-4(6(8)9)1-2-10-5/h1-3,6H |
Clave InChI |
FOWOKQRTYVQHFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C(F)F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)
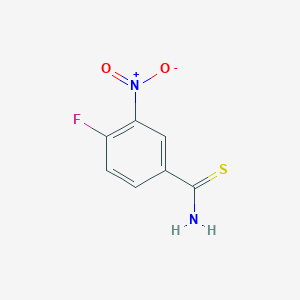
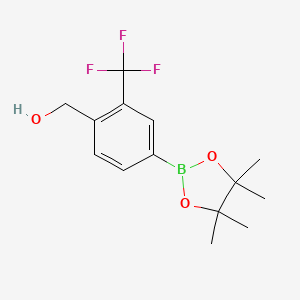


![2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetic acid hydrochloride](/img/structure/B13623212.png)

![1,7-Dimethyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13623232.png)
